molecular formula C16H19N3O3 B2896786 Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate CAS No. 1024487-04-4

Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate

Cat. No.: B2896786
CAS No.: 1024487-04-4
M. Wt: 301.346
InChI Key: YSBMIIKGAILDBH-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C16H19N3O3 and a molecular weight of 301.35 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate typically involves the reaction of 4-cyanophenyl isocyanate with ethyl 4-piperidinecarboxylate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate: Similar structure but lacks the carbamoyl group.

    Ethyl 1-(4-nitrophenyl)carbamoyl]piperidine-4-carboxylate: Contains a nitro group instead of a cyano group.

    Ethyl 1-(4-methoxyphenyl)carbamoyl]piperidine-4-carboxylate: Contains a methoxy group instead of a cyano group .

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-15(20)13-7-9-19(10-8-13)16(21)18-14-5-3-12(11-17)4-6-14/h3-6,13H,2,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBMIIKGAILDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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